molecular formula C14H15N3O3 B2848654 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034593-80-9

2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2848654
CAS No.: 2034593-80-9
M. Wt: 273.292
InChI Key: XLKQEQYJTBJJPE-UHFFFAOYSA-N
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Description

2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features both furan and pyridine rings

Mechanism of Action

Mode of Action

It is known that many furan derivatives interact with different heterocyclic constituents, which can sometimes exert an unexpected effect on the reactivity of such compounds .

Biochemical Pathways

It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may interact with various biochemical pathways.

Result of Action

It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may have various molecular and cellular effects.

Action Environment

It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the furan and pyridine rings, followed by the introduction of the acetamido group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring could produce piperidine derivatives.

Scientific Research Applications

2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamido derivatives with furan and pyridine rings, such as:

  • 2-acetamido-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-acetamido-N-((2-(furan-2-yl)pyridin-5-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-acetamido-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10(18)16-9-14(19)17-8-11-4-5-15-12(7-11)13-3-2-6-20-13/h2-7H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQEQYJTBJJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=CC(=NC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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